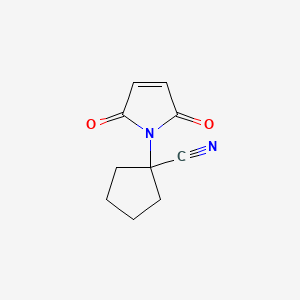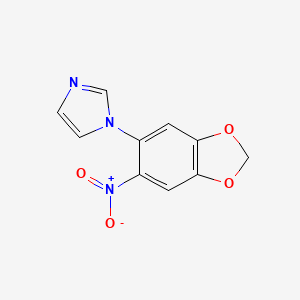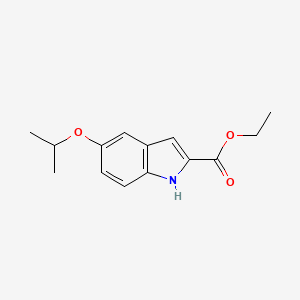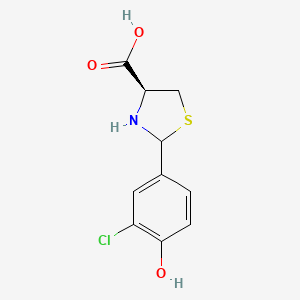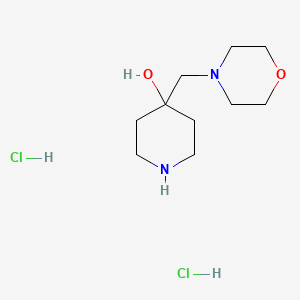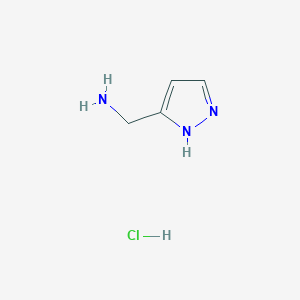
(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other organic compounds. For example, alcohols can react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “tetrahydro-2h-pyran-4-ylmethanol”, consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The molecular weight is 116.16 g/mol and the molecular formula is C6H12O2 .
Chemical Reactions Analysis
As mentioned earlier, these types of compounds can react with alcohols to form 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “tetrahydro-2h-pyran-4-ylmethanol”, include a molecular weight of 116.16 g/mol and a molecular formula of C6H12O2 . It appears as a liquid that is colorless to light yellow .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
InCl3-Promoted Novel Prins Cyclization : A study demonstrated the use of InCl3 to promote Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing a method for creating cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives with high selectivity and good yields. This method exemplifies the versatility of tetrahydropyran derivatives in synthetic organic chemistry (Reddy et al., 2012).
Development of RORγ Inverse Agonist GSK2981278A : Research highlighted a new synthesis route for GSK2981278A, a RORγ inverse agonist for potential psoriasis treatment. The synthesis involved a SNAr reaction of (tetrahydro-2H-pyran-4-yl)methanol, showcasing its utility in medicinal chemistry and drug development (Barcan et al., 2019).
Gas Phase Structure and Fragmentation of Tetrahydropyran-2-methanol : Utilizing VUV photoionization and vibrational spectroscopy, a study explored the dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase, providing insights into the structural behavior of cyclic ether alcohols (Zhan et al., 2017).
Carbon Dioxide to Methanol Conversion : A study presented an eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst, demonstrating the potential of (tetrahydro-2H-pyran-4-yl)methanol derivatives in green chemistry applications (Ribeiro et al., 2017).
Coordination Polymers and Magnetic Properties : Research on coordination polymers constructed from Mn(III) units and methanol or ethanol molecules revealed the influence of solvent molecules on the structure and magnetic properties of the resulting complexes, highlighting the role of (tetrahydro-2H-pyran-4-yl)methanol in the construction of coordination polymers with unique magnetic behaviors (Liu et al., 2009).
Wirkmechanismus
Target of Action
It is often used as a biochemical reagent in life science research .
Mode of Action
As a biochemical reagent, it may interact with various biological targets depending on the context of the experiment .
Biochemical Pathways
As a biochemical reagent, it could potentially be involved in a variety of biochemical pathways depending on the experimental setup .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could potentially influence its bioavailability.
Result of Action
As a biochemical reagent, its effects would likely depend on the specific biological targets and experimental conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol . For instance, it is recommended to store the compound at room temperature in its pure form for up to 3 years, and in solvent at -80°C for 6 months . These storage conditions suggest that temperature can affect the stability of the compound.
Eigenschaften
IUPAC Name |
[1-(oxan-4-yl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-5-10-11(6-8)9-1-3-13-4-2-9/h5-6,9,12H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZONFPNEGDLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)
